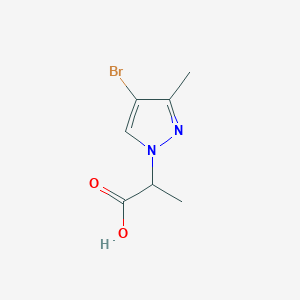

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromo-3-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKVMBIXWIDBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585892 | |

| Record name | 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925200-46-0 | |

| Record name | 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic Acid: A Comprehensive Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth, scientifically grounded protocol for the synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy is dissected into three core stages: the regioselective bromination of 3-methyl-1H-pyrazole, the critical N-alkylation of the resulting 4-bromo-3-methyl-1H-pyrazole, and the final saponification to yield the target carboxylic acid. This document emphasizes the causality behind experimental choices, addresses potential challenges such as regioselectivity in the N-alkylation step, and provides detailed, step-by-step protocols. All methodologies are supported by established chemical principles and authoritative literature to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

Substituted pyrazole carboxylic acids are privileged scaffolds in modern pharmacology, forming the core of numerous therapeutic agents. The title compound, this compound, offers a versatile platform for further functionalization, primarily through modification of the carboxylic acid moiety and cross-coupling reactions at the bromine-substituted position.

The synthetic pathway outlined herein is a robust three-step sequence, designed for efficiency and scalability. The overall strategy hinges on the initial preparation of the key intermediate, 4-bromo-3-methyl-1H-pyrazole, followed by a nucleophilic substitution to introduce the propanoic acid side chain, and concluding with ester hydrolysis.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 4-Bromo-3-methyl-1H-pyrazole

Mechanistic Rationale and Reagent Selection

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site for bromination. N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine (Br₂) for several practical reasons.[1][2] NBS is a solid, making it easier and safer to handle than liquid bromine.[1][2] Furthermore, reactions with NBS often proceed under milder conditions and can offer higher selectivity, minimizing the formation of polybrominated byproducts. The reaction is typically conducted in a polar aprotic solvent like acetonitrile or dichloromethane to facilitate the dissolution of the starting materials and the progress of the reaction.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-1H-pyrazole (1.0 eq.) and acetonitrile (10 mL per gram of pyrazole).

-

Reagent Addition: Stir the solution at room temperature and add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes. A slight exotherm may be observed.

-

Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Purification: Dissolve the residue in dichloromethane and wash with water to remove succinimide. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford 4-bromo-3-methyl-1H-pyrazole as a solid.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methyl-1H-pyrazole | 82.10 | 10.0 g | 0.122 |

| N-Bromosuccinimide (NBS) | 177.98 | 22.8 g | 0.128 |

| Acetonitrile | 41.05 | 100 mL | - |

Step 2: N-Alkylation of 4-Bromo-3-methyl-1H-pyrazole

Mechanistic Considerations and Regioselectivity

The N-alkylation of unsymmetrical pyrazoles such as 4-bromo-3-methyl-1H-pyrazole presents a significant challenge regarding regioselectivity. Alkylation can occur at either of the two nitrogen atoms (N1 or N2), leading to two possible regioisomers.

The outcome of the alkylation is influenced by both steric and electronic factors. The methyl group at the C3 position offers steric hindrance, which generally favors alkylation at the less hindered N1 position. The choice of base and solvent also plays a crucial role in directing the regioselectivity. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for deprotonating the pyrazole, forming the pyrazolate anion.[3][4][5] This anion is then alkylated with an appropriate electrophile, in this case, ethyl 2-bromopropanoate. The use of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is standard for this type of reaction.

Caption: Key steps in the N-alkylation of 4-bromo-3-methyl-1H-pyrazole.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a dispersion of sodium hydride (60% in mineral oil, 1.2 eq.) and anhydrous dimethylformamide (DMF) (15 mL per gram of pyrazole).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-bromo-3-methyl-1H-pyrazole (1.0 eq.) in anhydrous DMF dropwise over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 1 hour. Hydrogen gas evolution will be observed.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl 2-bromopropanoate (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Extraction and Purification: Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-3-methyl-1H-pyrazole | 161.00 | 10.0 g | 0.062 |

| Sodium Hydride (60% disp.) | 24.00 | 2.98 g | 0.074 |

| Ethyl 2-bromopropanoate | 181.03 | 12.3 g | 0.068 |

| Anhydrous DMF | 73.09 | 150 mL | - |

Step 3: Saponification to the Carboxylic Acid

Mechanistic Rationale

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Alkaline hydrolysis, or saponification, is the method of choice as it is an irreversible process, driving the reaction to completion.[6][7][8] The reaction involves the nucleophilic attack of a hydroxide ion (from NaOH or LiOH) on the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final product.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq.) and stir the mixture at room temperature overnight.

-

Work-up: Monitor the reaction by TLC. Once the starting ester is consumed, concentrate the mixture under reduced pressure to remove the THF.

-

Acidification and Isolation: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

-

Purification: The product may precipitate upon acidification and can be collected by filtration. If it remains in solution, extract with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound. The product can be further purified by recrystallization.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (from 0.062 mol ester) | Moles |

| Ethyl Ester Intermediate | 263.11 | 16.3 g | 0.062 |

| LiOH·H₂O | 41.96 | 5.2 g | 0.124 |

| THF/Water | - | 120 mL / 40 mL | - |

| 1M HCl | - | As needed | - |

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR: Expect signals for the pyrazole proton, the methine proton of the propanoic acid chain, the methyl group on the pyrazole ring, and the methyl group of the propanoic acid side chain. The carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm).[9]

-

¹³C NMR: Characteristic signals for the pyrazole ring carbons, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the propanoic acid side chain and the pyrazole methyl group are expected.[9]

-

IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹).[9]

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the compound (C₇H₉BrN₂O₂), and the isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.

Safety and Handling Precautions

-

Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas.[3][5][10] Handle only under an inert atmosphere and in a fume hood.[3][5][10] Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[3][5][10]

-

Ethyl 2-bromopropanoate: A corrosive and flammable liquid.[11][12] It is a lachrymator and can cause severe skin and eye irritation.[11][12] Handle in a well-ventilated fume hood with appropriate PPE.[11][12]

-

N-Bromosuccinimide (NBS): An irritant. Avoid contact with skin and eyes. Handle with gloves and safety glasses.

-

Solvents: Acetonitrile, DMF, THF, and dichloromethane are flammable and/or toxic. Handle in a fume hood and avoid inhalation or skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][12]

References

-

NJ.gov. (n.d.). SODIUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

-

Wikipedia. (2024). Sodium hydride. Retrieved from [Link]

-

PubChem. (n.d.). Sodium hydride. Retrieved from [Link]

-

Sysem Chem. (n.d.). Ethyl 2-Bromopropionate MSDS/SDS | Supplier & Distributor. Retrieved from [Link]

-

RSC Publishing. (2005). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Retrieved from [Link]

-

Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Save My Exams. (2024). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

Sources

- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nj.gov [nj.gov]

- 4. Sodium hydride - Wikipedia [en.wikipedia.org]

- 5. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sodium hydride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid: Synthesis, Properties, and Applications in Drug Discovery

This document provides a detailed technical overview of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and established chemical principles to offer a comprehensive profile for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

This compound belongs to the class of N-substituted pyrazole carboxylic acids. The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and ability to engage in various biological interactions.[1][2] The presence of a bromine atom at the C4 position, a methyl group at C3, and a propanoic acid moiety at the N1 position provides three distinct points for chemical modification, making this compound a versatile intermediate for the synthesis of complex molecular architectures.

The core structure, 4-bromo-3-methyl-1H-pyrazole, is a stable and readily accessible precursor. The propanoic acid side chain introduces a chiral center and a carboxylic acid functional group, which can be used for amide coupling, esterification, or to modulate the pharmacokinetic properties of derivative compounds.

Physicochemical Properties

Direct experimental data for this compound is not widely available. However, based on its constituent parts—4-bromo-3-methyl-1H-pyrazole[3] and propanoic acid—we can infer a set of expected properties.

| Property | Predicted Value / Characteristic | Justification |

| Molecular Formula | C₇H₉BrN₂O₂[4] | Based on the chemical structure. |

| Molecular Weight | 233.06 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small, crystalline organic acids. |

| Melting Point | >100 °C (estimated) | Carboxylic acids often have relatively high melting points due to hydrogen bonding. The related precursor, 4-bromo-3-methyl-1H-pyrazole, has a melting point of 89-92 °C.[3] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in water. | The carboxylic acid group enhances polarity, but the brominated pyrazole ring contributes to lipophilicity. |

| Acidity (pKa) | ~4-5 (estimated) | The pKa is expected to be similar to that of other short-chain carboxylic acids. |

| CAS Number | Not found in publicly available databases. | - |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved via a two-step process involving the preparation of the pyrazole core followed by N-alkylation and subsequent hydrolysis. This proposed pathway is based on well-established methodologies for pyrazole synthesis and modification.[5][6]

Proposed Synthesis Workflow

The overall synthetic transformation is outlined below. It begins with the synthesis of the key intermediate, 4-bromo-3-methyl-1H-pyrazole, followed by its reaction with an appropriate three-carbon electrophile.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 3. 4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

CAS number 925200-46-0 characterization

An In-Depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor A Note on Chemical Identification: The provided CAS number, 925200-46-0, is associated in some chemical databases with the compound 2-(4-bromo-3-methyl-pyrazol-1-yl)-propionic acid. However, the request for an in-depth technical guide suitable for drug development professionals strongly indicates that the intended subject is the well-researched phosphodiesterase 9A (PDE9A) inhibitor, PF-04447943 . This compound, with the CAS number 1082744-20-4 , has been the subject of numerous preclinical and clinical studies. This guide will focus exclusively on PF-04447943.

Introduction

PF-04447943 is a potent, selective, and brain-penetrant inhibitor of phosphodiesterase 9A (PDE9A).[1][] Developed by Pfizer, this small molecule has been investigated for its therapeutic potential in conditions where modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway is considered beneficial, notably in cognitive disorders such as Alzheimer's disease and for the treatment of sickle cell disease (SCD).[3][4] The rationale for its development stems from the role of PDE9A in hydrolyzing cGMP, a key second messenger in various physiological processes, including synaptic plasticity and vascular function. By inhibiting PDE9A, PF-04447943 elevates intracellular cGMP levels, thereby amplifying the downstream signaling cascades.[5]

Physicochemical Properties

PF-04447943, with the chemical name 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is a pyrazolo[3,4-d]pyrimidinone derivative. Its structure was optimized through parallel synthetic chemistry and structure-based drug design to ensure high affinity and selectivity for PDE9A.[][6]

| Property | Value |

| CAS Number | 1082744-20-4 |

| Molecular Formula | C20H25N7O2 |

| Molecular Weight | 395.46 g/mol |

| Appearance | Off-white solid |

| Solubility | DMSO: 50 mg/mL |

| InChI Key | IWXUVYOOUMLUTQ-CZUORRHYSA-N |

Mechanism of Action: Targeting the cGMP Signaling Pathway

The primary mechanism of action of PF-04447943 is the selective inhibition of the PDE9A enzyme. PDE9A is a high-affinity phosphodiesterase that specifically hydrolyzes cGMP. In the central nervous system (CNS), the nitric oxide (NO)/cGMP signaling pathway is crucial for synaptic plasticity, a cellular correlate of learning and memory. By inhibiting PDE9A, PF-04447943 prevents the breakdown of cGMP, leading to its accumulation and the enhancement of downstream signaling through protein kinase G (PKG) and other cGMP effectors.[5][7] This enhancement of synaptic plasticity is believed to be the basis for its potential cognitive-enhancing effects.[8]

In the context of sickle cell disease, elevated cGMP levels can lead to vasodilation and reduced cell adhesion, potentially mitigating the vaso-occlusive crises characteristic of the disease.[3]

Figure 1: Signaling pathway of PF-04447943.

Synthesis and Characterization

The synthesis of PF-04447943 has been described in the medicinal chemistry literature, involving a multi-step process that allows for the precise installation of the key stereocenters and heterocyclic moieties.[1] The characterization of PF-04447943 typically involves a suite of analytical techniques to confirm its identity, purity, and physicochemical properties.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical method would involve a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of a modifying agent like formic acid or trifluoroacetic acid.

-

Mass Spectrometry (MS): Employed to confirm the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of PF-04447943, confirming the connectivity and stereochemistry of the molecule.

-

Enzyme Inhibition Assay: The potency and selectivity of PF-04447943 are determined using in vitro enzyme inhibition assays.

Experimental Protocol: PDE9A Enzyme Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of PF-04447943 against human recombinant PDE9A.

Materials:

-

Human recombinant PDE9A enzyme

-

cGMP substrate

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

PF-04447943 (or other test compounds) dissolved in DMSO

-

Detection reagents (e.g., a commercially available kit that measures the amount of remaining cGMP or the product, 5'-GMP)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of PF-04447943 in DMSO and then dilute further in the assay buffer.

-

In a microplate, add the assay buffer, the diluted PF-04447943 solution (or DMSO for control wells), and the human recombinant PDE9A enzyme.

-

Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

-

Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution or by heat inactivation.

-

Add the detection reagents according to the manufacturer's instructions.

-

Read the plate on a microplate reader at the appropriate wavelength.

-

Calculate the percent inhibition for each concentration of PF-04447943 and determine the IC50 value by fitting the data to a dose-response curve.

Preclinical Pharmacology

Preclinical studies in rodents have demonstrated that PF-04447943 is a brain-penetrant inhibitor that can increase cGMP levels in the cerebrospinal fluid and brain tissue.[8] These studies have also shown that PF-04447943 can enhance synaptic plasticity and improve cognitive performance in various animal models of memory and learning.[8][9] For instance, it has been shown to improve performance in the novel object recognition task in rats and the Y-maze spatial recognition memory model in mice.[8] Furthermore, PF-04447943 has demonstrated neuroprotective effects in in vitro models of neurotoxicity.[5][10]

Clinical Development

PF-04447943 has been evaluated in several clinical trials for different indications.

-

Alzheimer's Disease: A Phase 2 multicenter, double-blind, placebo-controlled trial was conducted to assess the efficacy and safety of PF-04447943 in patients with mild to moderate probable Alzheimer's disease.[4] While the drug was generally safe and well-tolerated, the study did not demonstrate a significant improvement in cognition, behavior, or global change compared to placebo.[4][10]

-

Sickle Cell Disease: A Phase 1b randomized, placebo-controlled study in stable sickle cell disease patients showed that PF-04447943 was generally well-tolerated and demonstrated pharmacokinetic and pharmacodynamic effects suggestive of inhibiting pathways that contribute to vaso-occlusion.[3] Specifically, it was found to reduce the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates.[3]

Future Directions

While the clinical trial in Alzheimer's disease did not meet its primary endpoint, the role of PDE9A inhibition in other neurological and vascular disorders remains an area of active investigation. The positive signals observed in the sickle cell disease trial suggest a potential therapeutic application for PF-04447943 in this and other vascular-related conditions. Further research may focus on identifying patient populations that are more likely to respond to PDE9A inhibition or on exploring combination therapies.

Conclusion

PF-04447943 is a well-characterized, potent, and selective PDE9A inhibitor that has provided valuable insights into the therapeutic potential of modulating the cGMP signaling pathway. While its journey in Alzheimer's disease has been challenging, the ongoing research in sickle cell disease and other areas highlights the continued interest in this compound and the broader class of PDE9A inhibitors. The comprehensive preclinical and clinical data available for PF-04447943 make it a crucial reference compound for researchers and drug developers in this field.

References

-

Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943... enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-76. [Link]

-

Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)... Journal of Medicinal Chemistry, 55(21), 9045-54. [Link]

-

Kutlar, A., et al. (2019). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. American Journal of Hematology, 94(7), 748-755. [Link]

-

Gallo, G., et al. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience, 14(19), 3568-3581. [Link]

-

Schwam, E. M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Clinical Neuropharmacology, 37(4), 97-103. [Link]

-

BioCrick. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor. [Link]

-

O'Donnell, J. M., & Zhang, H. T. (2004). Antidepressant effects of inhibitors of cAMP phosphodiesterase (PDE4). Trends in pharmacological sciences, 25(3), 158-163. [Link]

-

Angene Chemical. 2-(4-BROMO-3-METHYL-PYRAZOL-1-YL)-PROPIONIC ACID. [Link]

-

LabNovo. 2-(4-bromo-3-methyl-pyrazol-1-yl)-propionic acid. [Link]

-

Gallo, G., et al. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. PMC. [Link]

Sources

- 1. axonmedchem.com [axonmedchem.com]

- 3. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 attenuates a scopolamine-induced deficit in a novel rodent attention task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out for their vast therapeutic potential and diverse applications.[1][2] Their synthesis and characterization are cornerstones of medicinal chemistry. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of a novel pyrazole derivative, this compound. Our approach is grounded in a multi-technique spectroscopic analysis, designed to provide unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind the analytical choices, ensuring a robust and self-validating process.

The Analytical Challenge: An Overview

Upon successful synthesis of a target molecule, the primary challenge is to confirm its molecular structure definitively. Our investigation into this compound will follow a logical and systematic workflow. This workflow is designed to build a comprehensive structural picture by integrating data from multiple orthogonal analytical techniques.

Caption: A typical workflow for small molecule structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

Expertise & Experience: Mass spectrometry is invariably the first step in structural analysis. It provides the molecular weight of the compound and, with high-resolution instruments, the elemental composition. This information is critical as it constrains the possible molecular formulas and provides the first piece of concrete evidence for the success of the synthesis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile. This is then diluted to approximately 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

-

Ionization: Electrospray ionization (ESI) is a common choice for polar molecules like carboxylic acids. Both positive and negative ion modes should be tested to maximize the chances of observing the molecular ion.

-

Data Acquisition: The instrument is calibrated using a known standard. Data is acquired over a mass range that comfortably includes the expected molecular weight.

Data Interpretation and Analysis

The expected molecular formula for this compound is C₇H₉BrN₂O₂. The presence of bromine is a key indicator, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 Da.

| Predicted Data | Value | Interpretation |

| Molecular Formula | C₇H₉BrN₂O₂ | Proposed formula based on synthesis. |

| Exact Mass | 247.9898 (for ⁷⁹Br) | The calculated exact mass for the proposed formula. |

| Observed [M+H]⁺ | 248.9971 (for ⁷⁹Br) | The protonated molecular ion. |

| Observed [M-H]⁻ | 246.9825 (for ⁷⁹Br) | The deprotonated molecular ion. |

Fragmentation Pattern: The fragmentation of pyrazoles in mass spectrometry often involves the expulsion of HCN or N₂.[3] For our target molecule, key fragmentation pathways would also involve the loss of the propanoic acid side chain.

-

Loss of COOH (45 Da): Cleavage of the carboxylic acid group is a common fragmentation for carboxylic acids.[4]

-

Loss of the propanoic acid side chain (73 Da): Cleavage of the entire side chain from the pyrazole ring.

-

Loss of Br (79/81 Da): Cleavage of the bromine atom.

Caption: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For our target compound, we expect to see characteristic absorptions for the carboxylic acid OH, the C=O of the carboxylic acid, and vibrations associated with the pyrazole ring.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard benchtop FTIR spectrometer is used.[5]

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

Data Interpretation and Analysis

The IR spectrum will be dominated by the very broad O-H stretch of the carboxylic acid, which is a hallmark of this functional group due to hydrogen bonding.[6]

| Predicted IR Absorption (cm⁻¹) | Functional Group | Significance |

| 3300-2500 (very broad) | O-H stretch (carboxylic acid) | Strong evidence for the carboxylic acid moiety.[6] |

| ~1710 (strong) | C=O stretch (carboxylic acid) | Confirms the presence of the carbonyl group. |

| ~1600 and ~1450 | C=N and C=C stretching (pyrazole ring) | Characteristic of the pyrazole ring system.[7] |

| ~1250 | C-O stretch (carboxylic acid) | Further evidence for the carboxylic acid. |

| ~920 (broad) | O-H bend (out-of-plane) | Another characteristic feature of a carboxylic acid dimer. |

The combination of a very broad O-H stretch and a strong C=O absorption around 1710 cm⁻¹ is highly indicative of a carboxylic acid, thus validating a key part of the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. 1D NMR (¹H and ¹³C) provides information on the number and types of proton and carbon environments, while 2D NMR experiments (COSY, HSQC, HMBC) reveal the connectivity between atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard proton experiment is run.

-

¹³C NMR: A proton-decoupled carbon experiment is run.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting molecular fragments.

-

Data Interpretation and Analysis

¹H NMR (Predicted, 400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | broad singlet | 1H | COOH |

| ~7.5 | singlet | 1H | H-5 (pyrazole) |

| ~4.8 | quartet | 1H | CH (propanoic acid) |

| ~2.3 | singlet | 3H | CH₃ (pyrazole) |

| ~1.7 | doublet | 3H | CH₃ (propanoic acid) |

-

Rationale: The carboxylic acid proton is expected to be highly deshielded. The pyrazole H-5 proton will be a singlet as there are no adjacent protons. The CH of the propanoic acid will be a quartet due to coupling with the adjacent methyl group, which in turn will be a doublet. The pyrazole methyl group will be a singlet.

¹³C NMR (Predicted, 100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (acid) |

| ~148 | C-3 (pyrazole) |

| ~138 | C-5 (pyrazole) |

| ~95 | C-4 (pyrazole) |

| ~55 | CH (propanoic acid) |

| ~18 | CH₃ (propanoic acid) |

| ~12 | CH₃ (pyrazole) |

-

Rationale: The carbonyl carbon is the most deshielded. The pyrazole ring carbons have characteristic chemical shifts, with the bromine-substituted C-4 being the most shielded of the ring carbons.

2D NMR Correlations

2D NMR is essential for assembling the fragments identified in 1D NMR.

-

COSY: A cross-peak will be observed between the CH proton at ~4.8 ppm and the CH₃ protons at ~1.7 ppm, confirming the propanoic acid fragment.

-

HSQC: This will directly link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

-

HMBC: This is the key to connecting the pyrazole ring to the propanoic acid side chain.

-

A correlation is expected from the CH proton (~4.8 ppm) to the pyrazole C-5 (~138 ppm) and C-3 (~148 ppm), confirming the attachment of the side chain to the N-1 position of the pyrazole.

-

A correlation from the pyrazole methyl protons (~2.3 ppm) to C-3 and C-4 of the pyrazole ring will confirm its position.

-

A correlation from the pyrazole H-5 proton (~7.5 ppm) to C-3 and C-4 will further solidify the ring structure.

-

Caption: Key predicted HMBC correlations for structural confirmation. (Note: A real image of the structure with arrows indicating correlations would be inserted here).

Single Crystal X-ray Crystallography: The Gold Standard

Expertise & Experience: While the combination of MS and NMR spectroscopy provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure and stereochemistry (if applicable).[8]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[9]

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Expected Outcome

A successful X-ray crystal structure would provide precise bond lengths, bond angles, and connectivity, confirming the structure derived from spectroscopic methods. It would definitively show the attachment of the propanoic acid group to the N-1 position of the 4-bromo-3-methyl-1H-pyrazole ring.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the integration of data from multiple analytical techniques. High-resolution mass spectrometry establishes the molecular formula. FTIR spectroscopy confirms the presence of key functional groups, particularly the carboxylic acid. Finally, a suite of 1D and 2D NMR experiments reveals the detailed carbon-hydrogen framework and the precise connectivity of the atoms, allowing for the unambiguous assignment of the structure. Each technique provides a piece of the puzzle, and together they form a self-validating and robust confirmation of the molecular identity.

References

-

Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. Available from: [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

-

Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 859-870. Available from: [Link]

-

New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Available from: [Link]

-

Loh, W. S., Quah, C. K., Chia, T. S., Fun, H. K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-2396. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

American Elements. 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid. Available from: [Link]

-

Semantic Scholar. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Available from: [Link]

-

ResearchGate. Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. 1H-NMR of compound 9a (400 MHz, CDCl3). Available from: [Link]

-

MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Crystal Structures of N-Substituted Pyrazolines. Available from: [Link]

-

Sci-Hub. Synthesis and Crystal Structures of N-Substituted Pyrazolines. Available from: [Link]

-

ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Available from: [Link]

-

Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

-

ResearchGate. Mass spectral investigation of compounds 1 and 11-15. Available from: [Link]

-

ResearchGate. Structures and tautomerism of substituted pyrazoles studied in the supersonic jet expansion. Available from: [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

-

ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... Available from: [Link]

-

Amerigo Scientific. This compound. Available from: [Link]

-

Chem-Space. This compound, 95% Purity, C7H9BrN2O2, 1 gram. Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

-

Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. Available from: [Link]

-

ResearchGate. Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Available from: [Link]

-

SpectraBase. Pyrazole-3-carboxylic acid. Available from: [Link]

-

Chemical Synthesis Services. This compound. Available from: [Link]

-

SpectraBase. N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[2][10]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide - Optional[1H NMR]. Available from: [Link]

-

AA Blocks. 1343981-73-6 | 3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

-

PubChem. 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

Sources

- 1. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. shop.perkinelmer.com [shop.perkinelmer.com]

- 6. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Predict 13C NMR spectra [cheminfo.org]

- 8. youtube.com [youtube.com]

- 9. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Predicted Spectroscopic Data of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a high-fidelity, predictive spectroscopic profile. The guide is designed to serve as a robust reference for the characterization, structural verification, and quality control of this molecule. It includes detailed interpretations of predicted spectra, standardized protocols for experimental data acquisition, and a discussion of how these techniques provide a self-validating system for structural confirmation.

Introduction: The Need for Rigorous Spectroscopic Characterization

This compound belongs to the pyrazole class of heterocyclic compounds, which are foundational scaffolds in drug discovery, known to exhibit a wide range of biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[1] The precise arrangement of substituents on the pyrazole ring and the chiral center in the propanoic acid side chain dictates its chemical properties and biological interactions. Therefore, unambiguous structural confirmation is paramount.

Spectroscopic analysis is the cornerstone of modern chemical characterization. Techniques such as NMR, IR, and MS provide orthogonal, yet complementary, information about a molecule's atomic connectivity, functional groups, and overall mass. This guide presents a predicted spectroscopic dataset for the title compound, offering a benchmark for researchers synthesizing or utilizing this molecule.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound combines a substituted aromatic pyrazole ring with a chiral propanoic acid moiety. Key structural features to be identified include:

-

The pyrazole ring with its distinct proton and carbon environments.

-

The electron-withdrawing bromine atom at the C4 position.

-

The methyl group at the C3 position.

-

The propanoic acid side chain attached at the N1 position, featuring a methine (CH), a methyl (CH₃), and a carboxylic acid (COOH) group.

The following sections will detail the predicted spectroscopic signature for each of these features.

Caption: Annotated structure of the target molecule.

Predicted Spectroscopic Profiles

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10-12 | Broad Singlet | 1H | COOH | The acidic proton of a carboxylic acid is typically found far downfield and is often broad due to hydrogen bonding and chemical exchange.[3][4] |

| ~7.4-7.6 | Singlet | 1H | H-5' (Pyrazole) | This lone proton on the pyrazole ring is in an aromatic environment. Its chemical shift is influenced by the adjacent nitrogen atoms and the bromine at C4'. |

| ~4.8-5.0 | Quartet (q) | 1H | CH (Propanoic) | This methine proton is deshielded by the adjacent nitrogen of the pyrazole ring and the carboxylic acid group. It is split into a quartet by the neighboring methyl group. |

| ~2.2-2.4 | Singlet | 3H | CH₃ (at C3') | The methyl group attached to the pyrazole ring will appear as a singlet, with its chemical shift influenced by the aromatic ring current. |

| ~1.7-1.9 | Doublet (d) | 3H | CH₃ (Propanoic) | This methyl group is coupled to the methine proton, resulting in a doublet. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~173-176 | COOH | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[3][4] |

| ~145-148 | C3' (C-CH₃) | This pyrazole carbon is substituted with a methyl group. Pyrazole carbons typically resonate in the aromatic region.[5][6] |

| ~138-141 | C5' (CH) | This protonated pyrazole carbon is also in the aromatic region, its shift influenced by the adjacent nitrogen atoms.[5][6] |

| ~95-100 | C4' (C-Br) | The carbon atom bonded to bromine is significantly shielded compared to other pyrazole carbons due to the heavy atom effect of bromine. |

| ~55-58 | CH (Propanoic) | The methine carbon is deshielded by the electronegative nitrogen atom of the pyrazole ring and the carbonyl group. |

| ~18-21 | CH₃ (Propanoic) | The methyl carbon of the propanoic acid side chain is in a typical aliphatic region. |

| ~12-15 | CH₃ (at C3') | The methyl carbon attached to the pyrazole ring is also in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

|---|---|---|---|---|

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid is exceptionally broad due to strong hydrogen-bonding dimers.[3][7][8] |

| ~2950-3000 | Medium, Sharp | C-H Stretch | Aliphatic (CH, CH₃) | These are characteristic stretching vibrations for sp³-hybridized C-H bonds. |

| ~3100-3150 | Medium, Sharp | C-H Stretch | Aromatic (Pyrazole) | This corresponds to the stretching of the C-H bond on the pyrazole ring. |

| 1700-1725 | Strong, Sharp | C=O Stretch | Carboxylic Acid | This intense absorption is a hallmark of the carbonyl group in a hydrogen-bonded carboxylic acid.[3][7][8] |

| ~1550-1600 | Medium | C=N, C=C Stretch | Pyrazole Ring | These absorptions are characteristic of the aromatic ring stretching of the pyrazole nucleus. |

| 1210-1320 | Medium | C-O Stretch | Carboxylic Acid | Corresponds to the stretching of the carbon-oxygen single bond in the carboxylic acid group.[7] |

| ~1000-1100 | Medium | C-N Stretch | Pyrazole Ring | Stretching vibrations involving the C-N bonds of the pyrazole ring. |

| ~550-650 | Medium | C-Br Stretch | Bromo-Aromatic | The carbon-bromine bond vibration typically appears in the fingerprint region. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and information about the molecule's fragmentation pattern, which aids in structural elucidation.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z (mass/charge) | Ion | Rationale |

|---|---|---|

| 248 / 250 | [M]⁺ | Molecular Ion Peak . The presence of a pair of peaks with roughly equal intensity (M and M+2) is the characteristic isotopic signature of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[9][10][11] |

| 203 / 205 | [M - COOH]⁺ | Loss of the carboxylic acid radical (•COOH, 45 Da), a common fragmentation pathway for carboxylic acids.[12] The bromine isotopic pattern remains. |

| 172 / 174 | [C₅H₅BrN₂]⁺ | Fragmentation resulting from the cleavage of the propanoic acid side chain, leaving the bromomethylpyrazole cation. |

| 79 / 81 | [Br]⁺ | The bromine cation itself, although typically of low abundance.[11] |

Standard Operating Procedures for Data Acquisition

To obtain high-quality data that can be confidently compared to these predictions, standardized experimental protocols are essential.

Caption: A standardized workflow for acquiring and analyzing spectroscopic data.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Use a spectrometer operating at ≥400 MHz. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of ~16 ppm and an acquisition time of ~2-3 seconds are typical starting points. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) may be required.

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or TMS.

Protocol 2: IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Background Correction: Record a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Protocol 3: Mass Spectrometry

-

Sample Introduction (EI): Introduce a small amount of the sample into the instrument, typically via a direct insertion probe. The sample is heated in a vacuum to promote vaporization.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (~70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Data Integration for Structural Confirmation

No single technique provides a complete structural picture. The power of spectroscopy lies in integrating data from multiple sources to build a conclusive, self-validating argument.

Caption: Integration of orthogonal spectroscopic data for structural validation.

-

IR spectroscopy confirms the presence of the key functional groups: the carboxylic acid (broad O-H and sharp C=O) and the C-Br bond.

-

Mass spectrometry establishes the correct molecular weight (248/250 amu) and confirms the presence of one bromine atom through the characteristic M/M+2 isotopic pattern.

-

¹³C NMR confirms the number of unique carbon atoms (7 predicted), consistent with the proposed structure.

-

¹H NMR provides the final piece of the puzzle by confirming the connectivity and relative positions of the protons. The distinct chemical shifts, integration values (proton count), and splitting patterns (neighboring protons) allow for the precise assignment of each proton to its location in the molecule.

When the experimental data from these four techniques align with the predicted profiles, the structure of this compound can be confirmed with a high degree of confidence.

Conclusion

This guide provides a robust, predictive spectroscopic framework for the characterization of this compound. By detailing the expected ¹H NMR, ¹³C NMR, IR, and MS data, it offers a critical reference for researchers in synthesis, quality control, and drug development. The included protocols and data integration logic underscore the necessity of a multi-faceted spectroscopic approach to ensure the scientific integrity of chemical research.

References

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][13][14][15][16][17]

-

Save My Exams. (2023). Mass Spectrometry (MS) Fragmentation Patterns. [Link][9]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link][10]

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link][5]

-

Doc Brown's Chemistry. (2023). Mass spectrum of 1-bromo-2-methylpropane. [Link][11]

-

ResearchGate. (2015). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link][6]

-

Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. [Link][12]

-

Fathima, N., & S, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-20. [Link][1]

-

El-Sattar, N. E. A., et al. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure, 1181, 32-46. [Link][2]

-

University of Calgary. IR Spectroscopy: Carboxylic Acids. [Link][7]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link][3]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link][4]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. savemyexams.com [savemyexams.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Welcome to the NIST WebBook [webbook.nist.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 16. The NIST Chemistry Webbook | NIST [nist.gov]

- 17. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Pyrazole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science.[1][2] First synthesized by Edward Buchner in 1889, this deceptively simple scaffold is a key pharmacophore in a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib® and the erectile dysfunction treatment Sildenafil (Viagra®).[3] Its remarkable versatility stems from its unique electronic properties and the capacity for extensive functionalization at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][5][6]

This guide moves beyond a simple recitation of methods. As senior application scientists, our goal is to illuminate the causality behind our choices—why one synthetic route is chosen over another, how characterization techniques are synergistically employed to build an irrefutable structural proof, and how to design a workflow that is both efficient and scientifically sound. We will explore the strategic synthesis of these valuable compounds and the rigorous analytical workflow required to confirm their identity and purity, ensuring the integrity of downstream applications.

Part I: Strategic Synthesis of Novel Pyrazole Scaffolds

The construction of the pyrazole core is a well-trodden path in organic chemistry, yet the quest for novelty, efficiency, and sustainability continually drives innovation. The choice of synthetic strategy is paramount and is dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Pillar 1: Cyclocondensation Reactions – The Classical Approach

The most traditional and still widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine derivative.

-

The Knorr Pyrazole Synthesis: This foundational reaction involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine. The causality behind its enduring use is the ready availability of diverse 1,3-dicarbonyl starting materials. However, a critical consideration is regioselectivity. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, two regioisomers can form. The reaction's outcome is often governed by the relative reactivity of the two carbonyl groups, with the more electrophilic carbonyl typically undergoing initial attack by the more nucleophilic nitrogen of the substituted hydrazine. Careful control of reaction conditions (e.g., pH) is often necessary to favor one isomer.[3]

Pillar 2: [3+2] Cycloaddition Reactions – A Modern Powerhouse

1,3-dipolar cycloadditions offer a powerful and often highly regioselective route to pyrazoles. The most common variant involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene.

-

Rationale: This approach is mechanistically elegant, often proceeding under mild conditions.[7] The use of terminal alkynes with diazomethane, for example, reliably produces 3-substituted pyrazoles. The primary advantage is the predictable regiochemical outcome, which circumvents the potential mixture of products seen in some cyclocondensation methods.[8] Catalyst-free versions, driven by simple heating under solvent-free conditions, represent a significant step towards green chemistry.[7]

Pillar 3: Multi-Component Reactions (MCRs) – The Efficiency Paradigm

MCRs, where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, embody the principles of efficiency and atom economy.[9][10]

-

Causality and Advantage: The power of MCRs lies in their operational simplicity and the rapid generation of molecular complexity.[9] Instead of a multi-step sequence involving isolation and purification of intermediates, a single convergent reaction can yield a highly functionalized pyrazole. For instance, a one-pot reaction of an aldehyde, tosylhydrazine, and a vinyl azide can regioselectively afford 3,4,5-trisubstituted 1H-pyrazoles, a feat that would be far more laborious via traditional methods.[11] These reactions are often well-suited for the creation of large compound libraries for high-throughput screening.

Emerging Trend: Green and Sustainable Methodologies

Modern synthetic chemistry places a strong emphasis on sustainability. In pyrazole synthesis, this has manifested in two key areas:

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[12][13][14] This not only improves throughput but can also lead to higher yields and cleaner reaction profiles by minimizing the formation of degradation byproducts.[15][16]

-

Aqueous and Solvent-Free Conditions: The use of water as a solvent or running reactions neat (solvent-free) significantly reduces the environmental impact by eliminating volatile organic compounds (VOCs).[17][18] These "green" approaches are becoming increasingly prevalent in both academic and industrial settings.[19][20]

| Strategy | Core Principle | Key Advantages | Common Challenges |

| Cyclocondensation | 1,3-Dielectrophile + Hydrazine | Readily available starting materials; robust. | Regioselectivity with unsymmetrical substrates.[3] |

| [3+2] Cycloaddition | 1,3-Dipole + Dipolarophile | High regioselectivity; mild conditions.[7][8] | Availability and stability of some diazo compounds. |

| Multi-Component (MCR) | ≥3 components, one pot | High efficiency; rapid complexity generation.[9] | Optimization can be complex; mechanism elucidation. |

| Microwave-Assisted | Dielectric heating | Drastically reduced reaction times; higher yields.[12][21] | Specialized equipment required; scalability concerns. |

Part II: The Workflow of Synthesis and Verification

A novel compound is merely a hypothesis until its structure and purity are rigorously proven. The following workflow represents a self-validating system, where each step provides crucial data to justify proceeding to the next.

Caption: A robust workflow for novel compound synthesis and validation.

Detailed Protocol: A Multi-Component Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol provides a tangible example based on established MCR principles.[2][19]

Objective: To synthesize 5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonitrile.

Materials:

-

Benzaldehyde (1.0 eq)

-

Phenylhydrazine (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Nano-ZnO catalyst (10 mol%)[2]

-

Ethanol (solvent)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (10 mmol), phenylhydrazine (10 mmol), ethyl acetoacetate (10 mmol), and nano-ZnO (1 mmol) in ethanol (20 mL).

-

Reaction Execution: Heat the mixture to reflux (approx. 78°C). The causality for using a catalyst like nano-ZnO is to increase the rate of condensation and cyclization steps, often leading to higher yields in shorter times under milder, more environmentally friendly conditions.[2]

-

Monitoring: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate eluent. The disappearance of the starting materials (visualized under UV light) indicates reaction completion. This step is a critical self-validation point; proceeding without confirmation of completion can complicate purification.

-

Workup: After completion (typically 2-3 hours), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring. The solid product will precipitate out.

-

Isolation & Purification: Filter the crude solid using a Büchner funnel, wash with cold water, and air dry. The rationale for precipitation in water is that the organic product is typically insoluble in aqueous media, while the catalyst and any water-soluble byproducts are washed away. For highest purity, recrystallize the crude solid from hot ethanol.

Part III: The Synergy of Characterization Techniques

No single technique can provide a complete picture. True confidence in a novel structure comes from the convergence of evidence from multiple, orthogonal analytical methods.

Caption: Complementary nature of characterization techniques.

NMR Spectroscopy: The Structural Blueprint

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[22] Both ¹H and ¹³C NMR are essential.

-

¹H NMR: Provides information about the chemical environment of protons. For a typical pyrazole:

-

N-H Proton: If unsubstituted at N1, this proton is often broad and appears far downfield (>10 ppm), shifting with temperature and concentration due to hydrogen bonding.[23][24]

-

Ring Protons: The protons on the pyrazole ring have characteristic chemical shifts. The H4 proton is typically a singlet around 6.3-6.5 ppm, while the H3 and H5 protons are further downfield (~7.5-7.8 ppm).[23][24][25] Coupling patterns between adjacent protons are invaluable for confirming substitution patterns.

-

-

¹³C NMR: Reveals the carbon backbone. The chemical shifts of the pyrazole ring carbons are distinct, allowing for confirmation of the heterocyclic core.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale / Notes |

| H3 / H5 | ~7.5 - 7.8 | ~133 - 148 | Deshielded due to proximity to electronegative nitrogen atoms. |

| H4 | ~6.3 - 6.5 | ~105 | More shielded, appears as a characteristic triplet if H3/H5 are present. |

| N1-H | >10 (Broad) | N/A | Highly variable, often exchanges with D₂O.[23] |

Note: Shifts are approximate and vary significantly with substitution and solvent.[24]

Mass Spectrometry: The Molecular Weight Stamp

Mass spectrometry (MS) provides the molecular weight of the compound, offering direct confirmation that the desired reaction has occurred. High-resolution mass spectrometry (HRMS) can provide an elemental composition, adding another layer of certainty.

Infrared Spectroscopy: The Functional Group Check

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[26][27] For pyrazoles, characteristic stretches include:

-

N-H stretch: A broad band around 3100-3300 cm⁻¹ for N-unsubstituted pyrazoles.[23]

-

C=N stretch: Typically found in the 1500-1600 cm⁻¹ region.

-

Other groups: Easily identifies carbonyls (C=O, ~1700 cm⁻¹), nitriles (C≡N, ~2200 cm⁻¹), etc., on the substituents.

X-ray Crystallography: The Unambiguous Proof

When a compound can be grown into a suitable single crystal, X-ray crystallography provides the absolute, three-dimensional structure.[22][23] This technique is the gold standard for:

-

Confirming Connectivity: It leaves no doubt about which atom is bonded to which.

-

Resolving Regiochemistry: It definitively distinguishes between potential isomers from reactions like the Knorr synthesis.

-

Determining Stereochemistry: It can establish the absolute configuration of chiral centers.

-

Analyzing Intermolecular Interactions: It reveals how molecules pack in the solid state, providing insights into properties like melting point and solubility.[4][28]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Dissolve the purified pyrazole derivative in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate). Allow the solution to cool slowly and undisturbed over several days. Slow evaporation is a common and effective technique.

-

Crystal Mounting: Select a suitable, defect-free crystal and mount it on a diffractometer.[23]

-

Data Collection: The crystal is cooled (e.g., to 172 K) to minimize thermal vibrations and irradiated with monochromatic X-rays.[23] Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[23]

Conclusion

The synthesis and characterization of novel pyrazole compounds is a dynamic and rewarding field. Success requires more than just following a recipe; it demands a deep understanding of the chemical principles governing the chosen synthetic strategy and a meticulous, multi-faceted approach to structural verification. By integrating classical knowledge with modern techniques like multi-component reactions and microwave synthesis, and by synergistically applying a suite of analytical tools from NMR to X-ray crystallography, researchers can confidently design, create, and validate the next generation of pyrazole-based molecules for transformative applications in medicine and beyond.

References

-

Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

-

Kumar, H., et al. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research. Retrieved January 18, 2026, from [Link]

-

Padwa, A., et al. (2010). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 12(8), 1363-1372. [Link]

-

Li, J., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

Al-Ostath, A., et al. (2022). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Letters in Drug Design & Discovery, 19(5), 458-467. [Link]

-

Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2021). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Molecules, 26(9), 2473. [Link]

-

Anwer, E., et al. (2021). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 11(59), 37243-37256. [Link]

-

Mosslemin, M. H., et al. (2013). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(8), 1059-1065. [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

El-Remaily, M. A. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6470. [Link]

-

Seguin, T. J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5431. [Link]

-

El-Metwaly, A. M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29281–29296. [Link]

-

Vasile, C., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 24(23), 16709. [Link]

-

Dömling, A., et al. (2023). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 19, 2368–2417. [Link]

-

Al-Noor, T. H., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

-